1,1'-[1,6-hexanediylbis(oxy)]bis(2-tert-butylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound '1,1'-[1,6-hexanediylbis(oxy)]bis(2-tert-butylbenzene)' is a chemical compound that has gained significant attention in scientific research. It is a member of the bisphenol family, which includes compounds that have been widely used in the production of plastics, resins, and other materials. The compound has a unique structure that makes it an attractive candidate for a wide range of applications in various fields.
Wirkmechanismus
The mechanism of action of '1,1'-[1,6-hexanediylbis(oxy)]bis(2-tert-butylbenzene)' is not well understood. However, it is believed that the compound interacts with biological molecules, including proteins and nucleic acids, through non-covalent interactions. The compound's unique structure allows it to form stable complexes with these molecules, which can lead to various biological effects.
Biochemical and Physiological Effects
The compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of various enzymes, including proteases and lipases. The compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage. In vivo studies have shown that the compound can affect various physiological processes, including lipid metabolism and glucose homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
The compound has several advantages for lab experiments. It is relatively easy to synthesize, and its unique structure allows it to be easily incorporated into various materials and biological systems. However, the compound's limited solubility in water can make it challenging to work with in aqueous systems. Additionally, the compound's potential toxicity can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on '1,1'-[1,6-hexanediylbis(oxy)]bis(2-tert-butylbenzene)'. One potential area of research is the development of new materials and polymers based on the compound's unique structure. Another area of research is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and metabolic disorders. Finally, further studies are needed to better understand the compound's mechanism of action and its potential effects on biological systems.
Conclusion
In conclusion, '1,1'-[1,6-hexanediylbis(oxy)]bis(2-tert-butylbenzene)' is a chemical compound that has gained significant attention in scientific research. Its unique structure and potential applications in various fields make it an attractive candidate for further investigation. While much remains to be learned about the compound's mechanism of action and potential effects on biological systems, the research conducted thus far suggests that it has significant potential for a wide range of applications.
Synthesemethoden
The synthesis of '1,1'-[1,6-hexanediylbis(oxy)]bis(2-tert-butylbenzene)' can be achieved through several methods. One of the most common methods is the reaction of 2-tert-butylphenol with 1,6-hexanediol in the presence of a catalyst. The reaction takes place under high temperature and pressure, and the resulting product is purified through various techniques, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential applications in various fields, including materials science, chemistry, and biology. In materials science, the compound has been used as a building block for the synthesis of various polymers and resins. In chemistry, the compound has been utilized as a catalyst in various reactions, including polymerization and oxidation reactions. In biology, the compound has been studied for its potential use as a drug delivery system and as a therapeutic agent for various diseases.
Eigenschaften
IUPAC Name |
1-tert-butyl-2-[6-(2-tert-butylphenoxy)hexoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O2/c1-25(2,3)21-15-9-11-17-23(21)27-19-13-7-8-14-20-28-24-18-12-10-16-22(24)26(4,5)6/h9-12,15-18H,7-8,13-14,19-20H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKILWVPAIUKLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCCCCCOC2=CC=CC=C2C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-2-[6-(2-tert-butylphenoxy)hexoxy]benzene |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.